![molecular formula C10H15ClN2S B1379584 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride CAS No. 1803599-73-6](/img/structure/B1379584.png)
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride
Vue d'ensemble
Description
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2S . It has a molecular weight of 230.76 . This compound is also known as DTNB.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a dimethylamino methyl group and a carbothioamide group . The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (230.76) and molecular formula (C10H15ClN2S) . Other properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Anticancer and Antioxidant Effects
- Studies have shown that benzene sulfonamide derivatives, including 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, exhibit potential as anticancer agents. Specifically, molecular docking studies have revealed potent anticancer effects against MCF-7 breast carcinoma cell lines, although these compounds show lower antioxidant activities (Mohamed et al., 2022).
Corrosion Inhibition
- Research indicates that certain heterocyclic compounds, including those related to 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride, are effective as corrosion inhibitors. These compounds strongly adsorb on metal surfaces, suggesting their use in protecting metals in acidic environments (Boudjellal et al., 2020).
Peptide Coupling
- This compound is utilized in peptide coupling methods, facilitating the synthesis of various substituted amino acid derivatives. This application is significant in the synthesis of key enzymatic substrates (Brunel, Salmi, & Letourneux, 2005).
Selective Sensing and Capture
- Derivatives of 3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride show promise in selective sensing and capture applications. For instance, they have been used in the detection of picric acid, with a notable fluorescence quenching effect (Vishnoi et al., 2015).
Pharmaceutical Research
- Some analogs of this compound have been investigated for their potential as antidepressant agents, demonstrating potent reserpine-prevention activity in animal models (Clark et al., 1979).
Safety And Hazards
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]benzenecarbothioamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.ClH/c1-12(2)7-8-4-3-5-9(6-8)10(11)13;/h3-6H,7H2,1-2H3,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCLLNGQEIROSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)C(=S)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]benzene-1-carbothioamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



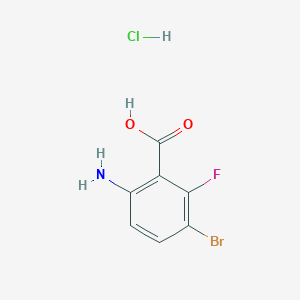
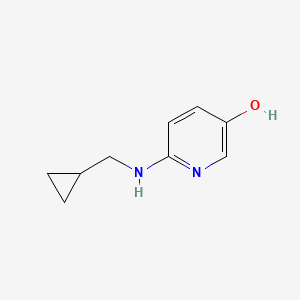
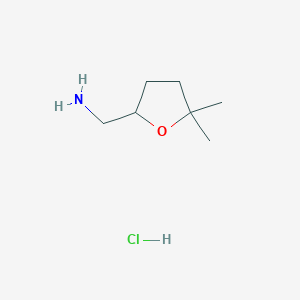

![7-Bromo-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1379505.png)


![Tert-butyl 1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1379511.png)

![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)
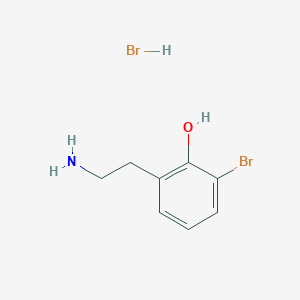

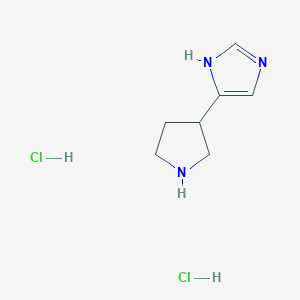
![N,N-dimethyl-1-[(methylamino)methyl]cyclobutan-1-amine](/img/structure/B1379522.png)